![molecular formula C20H18N2O4 B2383738 Methyl 2-[[2-(1,2-dimethylindol-3-yl)-2-oxoacetyl]amino]benzoate CAS No. 862831-61-6](/img/structure/B2383738.png)
Methyl 2-[[2-(1,2-dimethylindol-3-yl)-2-oxoacetyl]amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-[[2-(1,2-dimethylindol-3-yl)-2-oxoacetyl]amino]benzoate” is a compound that has been studied for its properties and potential applications . It is a derivative of indole, a versatile and common nitrogen-based heterocyclic scaffold . Indole-based compounds are important in heterocyclic structures due to their biological and pharmaceutical activities .
Synthesis Analysis
The synthesis of this compound involves several steps. The methyl anthranilate was produced by the esterification of anthranilic acid in an acidic medium. The phthaloyl-protected alanine was rendered by the fusion of alanine with phthalic anhydride at 150 °C, followed by coupling with the methyl anthranilate to furnish the isoindole .
Molecular Structure Analysis
The molecular structure of this compound has been verified using various techniques such as IR, UV-Vis, NMR, and MS. Single-crystal XRD also verified the structure .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are robust, clean, and high-yielding, generating minimal quantities of by-products or leftovers . The combination of Fischer indole synthesis and indole N-alkylation is inherently geared towards successful application as a rapid one-pot process .
Applications De Recherche Scientifique
Rapid Synthesis of 1,2,3-Trisubstituted Indoles
This compound is used in a one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles . This process is rapid, operationally straightforward, and generally high yielding . It draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .
Photochemical Properties Investigation
The compound is used in the investigation of photochemical properties of indole-containing diarylethenes . The title compound, C26H18F7NS, is a novel asymmetrical hybrid diarylethene .
Fischer Indolisation–Indole N-Alkylation Sequence
The compound is used in a Fischer indolisation–indole N-alkylation sequence . This sequence is very rapid (total reaction time under 30 minutes), and it’s a robust, clean, high-yielding process which generates minimal quantities of by-products or leftovers .
Generation of Trisubstituted Indole Libraries
The compound is used in the generation of trisubstituted indole libraries . A broad range of structurally-diverse starting materials are commercially available for each of the aryl hydrazine, ketone and alkyl halide components .
Synthesis of Diverse Heterocycles
Indoles are versatile building blocks in synthesis, providing access to diverse heterocycles . This compound can be used in the synthesis of tryptolines, spiropyrans, indolines, oxindoles and spirocycles .
Synthesis of Polymers and Composite Materials
Indoles are used in the synthesis of polymers and composite materials with energy storage and biomedical applications . This compound can be used in such syntheses .
Mécanisme D'action
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for the development of new therapeutic agents .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities . The specific interactions and changes would depend on the particular target and the structure of the indole derivative.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathway alterations would depend on the specific biological activity being influenced.
Result of Action
Given that indole derivatives are known to have various biological activities , it can be inferred that this compound may have similar effects at the molecular and cellular level.
Propriétés
IUPAC Name |
methyl 2-[[2-(1,2-dimethylindol-3-yl)-2-oxoacetyl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-12-17(14-9-5-7-11-16(14)22(12)2)18(23)19(24)21-15-10-6-4-8-13(15)20(25)26-3/h4-11H,1-3H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMKDEVOEGQVGBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NC3=CC=CC=C3C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[[2-(1,2-dimethylindol-3-yl)-2-oxoacetyl]amino]benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

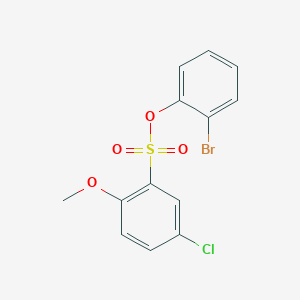
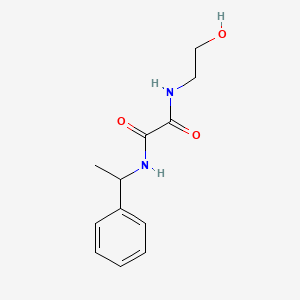
![(5E)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-mercapto-1,3-thiazol-4(5H)-one](/img/structure/B2383658.png)
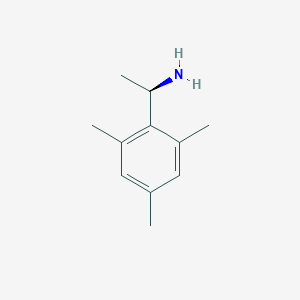
![N-(3,4-dimethoxyphenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2383663.png)
![4-(2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide](/img/structure/B2383664.png)
![3-(2-ethoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-imine](/img/structure/B2383665.png)
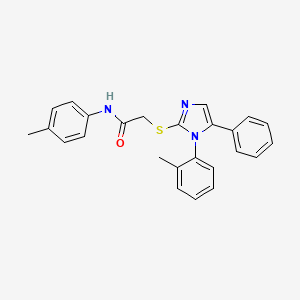
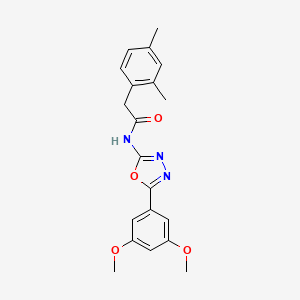
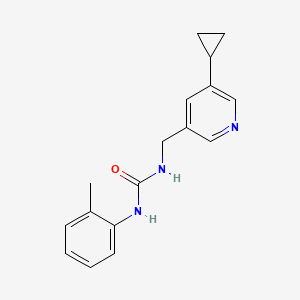
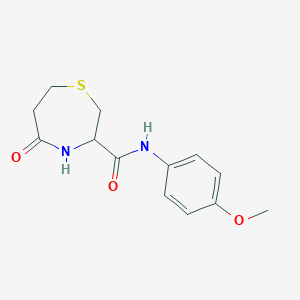
![Ethyl 4-[[7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]methyl]piperazine-1-carboxylate](/img/structure/B2383673.png)
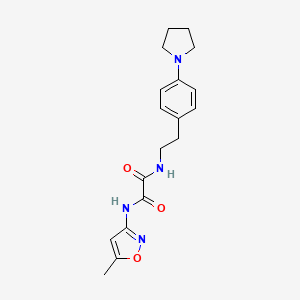
![Methyl 3-[4-[(4-chlorophenyl)carbamoyloxy]phenyl]-2-(3-oxo-1H-isoindol-2-yl)propanoate](/img/structure/B2383678.png)